

Application Note: Structural Elucidation of CH-Fubiata Using NMR Spectroscopy

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Compound of Interest		
Compound Name:	CH-Fubiata	
Cat. No.:	B10829044	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

CH-Fubiata is a synthetic cannabinoid featuring an N-cyclohexyl-2-(1-(4-fluorobenzyl)indol-3-yl)acetamide structure.[1] As novel psychoactive substances (NPS) with uncharacterized pharmacological and toxicological profiles continue to emerge, the unambiguous determination of their chemical structure is a critical first step for both forensic identification and pharmacological assessment.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable and powerful analytical technique for the complete structural characterization of such novel compounds, providing detailed information about the carbon-hydrogen framework and the spatial arrangement of atoms.[2][3] This application note provides a comprehensive guide to the structural elucidation of CH-Fubiata using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Summary of NMR Strategy

A systematic approach employing multiple NMR experiments is essential for the complete and accurate assignment of all proton (¹H) and carbon (¹³C) signals of **CH-Fubiata**. The standard dataset for structural elucidation includes:

1D ¹H NMR: To identify the types and relative numbers of protons.[4]



- 1D ¹³C NMR (with DEPT): To determine the number and types of carbon atoms (CH₃, CH₂, CH, C).
- 2D COSY (Correlation Spectroscopy): To identify protons that are coupled to each other, typically through 2-3 bonds.
- 2D HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbon atoms.
- 2D HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-4 bond) correlations between protons and carbons, which is key to connecting molecular fragments.
- 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close to each other in space, providing insights into the 3D structure and stereochemistry.

Data Presentation

The following tables summarize the hypothetical quantitative NMR data for **CH-Fubiata**, acquired in CDCl₃ at 500 MHz.

Table 1: ¹H NMR Data for **CH-Fubiata** (500 MHz, CDCl₃)



Atom No.	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-2	7.15	S	-	1H
H-4	7.65	d	7.9	1H
H-5	7.20	t	7.5	1H
H-6	7.12	t	7.5	1H
H-7	7.30	d	8.1	1H
H-1'	5.30	S	-	2H
H-2', H-6'	7.18	t	8.6	2H
H-3', H-5'	7.00	t	8.6	2H
H-1"	3.80	S	-	2H
H-2"	5.40	d	7.8	1H (NH)
H-3"	3.75	m	-	1H
H-4"a, H-8"a	1.85	m	-	2H
H-4"b, H-8"b	1.65	m	-	2H
H-5"a, H-7"a	1.75	m	-	2H
H-5"b, H-7"b	1.30	m	-	2H
H-6"a	1.60	m	-	1H
H-6"b	1.15	m	-	1H

Table 2: 13C NMR and DEPT-135 Data for CH-Fubiata (125 MHz, CDCl₃)



Atom No.	Chemical Shift (δ, ppm)	DEPT-135
C-2	123.5	СН
C-3	110.0	С
C-3a	128.0	С
C-4	120.0	СН
C-5	122.5	СН
C-6	121.0	СН
C-7	111.0	СН
C-7a	136.5	С
C-1'	49.5	CH ₂
C-1"	133.0	С
C-2', C-6'	129.0	СН
C-3', C-5'	115.5 (d, J=21.5 Hz)	СН
C-4'	162.0 (d, J=245.0 Hz)	С
C-1"	32.0	CH2
C-2"	171.0	С
C-3"	48.5	СН
C-4", C-8"	33.0	CH ₂
C-5", C-7"	25.0	CH ₂
C-6"	26.0	CH ₂

Experimental Protocols

Detailed methodologies for key NMR experiments are provided below.

1. Sample Preparation



- Weigh 5-10 mg of CH-Fubiata reference standard.
- Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.
- 2. General Instrument Parameters
- Spectrometer: 500 MHz NMR Spectrometer with a cryoprobe.
- Solvent: CDCl₃
- Temperature: 298 K
- 3. Protocol for 1D 1H NMR
- Pulse Sequence: zg30 (Bruker)
- Spectral Width (SWH): 20 ppm (10,000 Hz)
- Number of Scans (NS): 16
- Relaxation Delay (D1): 2.0 s
- Acquisition Time (AQ): 3.28 s
- Processing: Apply an exponential window function with a line broadening (LB) of 0.3 Hz.
 Perform Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
- 4. Protocol for 1D ¹³C{¹H} NMR
- Pulse Sequence: zgpg30 (Bruker) with proton decoupling
- Spectral Width (SWH): 240 ppm (30,000 Hz)
- Number of Scans (NS): 1024



- Relaxation Delay (D1): 2.0 s
- Acquisition Time (AQ): 1.1 s
- Processing: Apply an exponential window function with LB = 1.0 Hz. Perform Fourier transform, phase correction, and baseline correction.
- 5. Protocol for 2D DQF-COSY
- Pulse Sequence: cosygpqf (Bruker)
- Spectral Width (SWH): 12 ppm in both F1 and F2 dimensions
- Data Points (TD): 2048 in F2, 512 in F1
- Number of Scans (NS): 8
- Relaxation Delay (D1): 1.5 s
- Processing: Apply a sine-squared window function in both dimensions. Perform Fourier transform, symmetrization, and baseline correction.
- 6. Protocol for 2D HSQC
- Pulse Sequence: hsqcedetgpsisp2.3 (Bruker) for phase-sensitive editing
- Spectral Width (SWH): 12 ppm in F2 (¹H), 160 ppm in F1 (¹³C)
- Data Points (TD): 2048 in F2, 256 in F1
- Number of Scans (NS): 4
- Relaxation Delay (D1): 1.5 s
- ¹JCH Coupling Constant: Optimized for 145 Hz
- Processing: Apply a QSINE window function (SSB=2) in both dimensions. Perform Fourier transform and baseline correction.



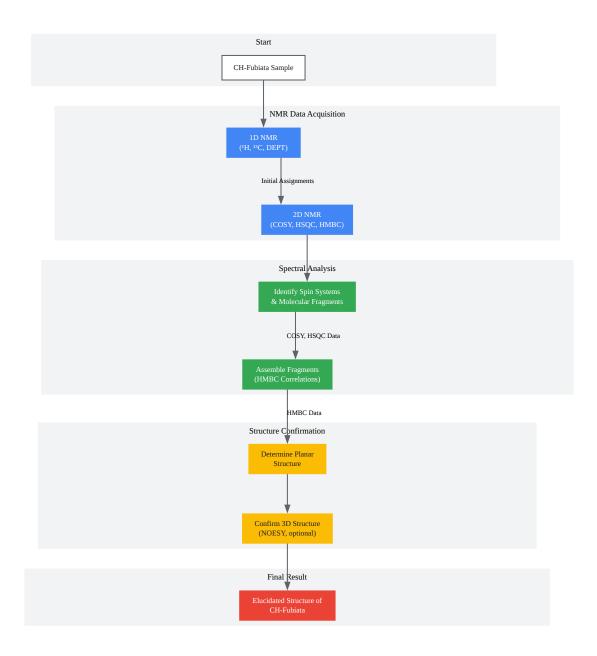
7. Protocol for 2D HMBC

- Pulse Sequence: hmbcgpndqf (Bruker)
- Spectral Width (SWH): 12 ppm in F2 (¹H), 220 ppm in F1 (¹³C)
- Data Points (TD): 2048 in F2, 512 in F1
- Number of Scans (NS): 16
- Relaxation Delay (D1): 1.5 s
- Long-Range Coupling Constant ("JCH): Optimized for 8 Hz
- Processing: Apply a sine-squared window function in both dimensions. Perform Fourier transform and baseline correction.

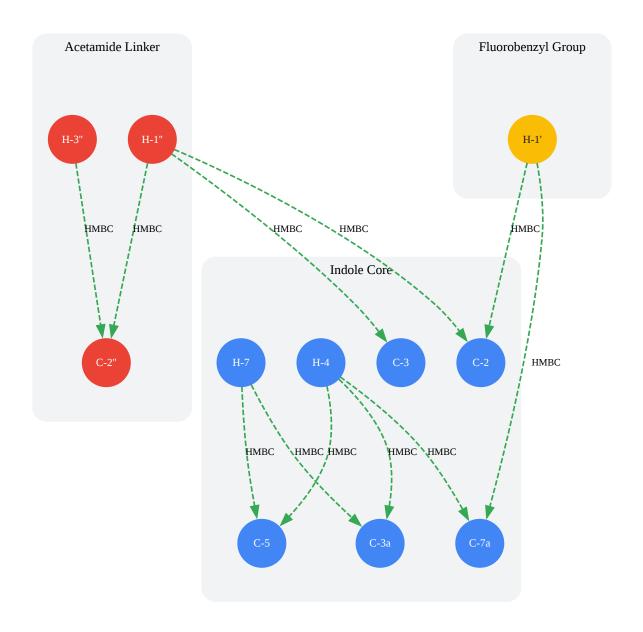
Visualizations

The following diagrams illustrate the workflow and logical connections used in the structural elucidation of **CH-Fubiata**.









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References

- 1. cfsre.org [cfsre.org]
- 2. emerypharma.com [emerypharma.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Interpreting | OpenOChem Learn [learn.openochem.org]
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